(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione
CAS No.: 56688-82-5
Cat. No.: VC20749446
Molecular Formula: C19H14O2
Molecular Weight: 274.3 g/mol
* For research use only. Not for human or veterinary use.
![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione - 56688-82-5](/images/no_structure.jpg)
CAS No. | 56688-82-5 |
---|---|
Molecular Formula | C19H14O2 |
Molecular Weight | 274.3 g/mol |
IUPAC Name | 3-methyl-3-naphthalen-1-yl-2-benzofuran-1-one |
Standard InChI | InChI=1S/C19H14O2/c1-19(17-11-5-4-10-15(17)18(20)21-19)16-12-6-8-13-7-2-3-9-14(13)16/h2-12H,1H3 |
Standard InChI Key | YACSHPRFFGCFKV-UHFFFAOYSA-N |
Isomeric SMILES | C1[C@H]2[C@@H](C(=O)O1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES | C1C2C(C(=O)O1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES | CC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC4=CC=CC=C43 |
(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione is a complex organic compound with a molecular formula of C19H18N2O3 and a molecular weight of approximately 322.36 g/mol . This compound is known by several synonyms, including (3aS,6aR)-1,3-dibenzyl-6,6a-dihydro-3aH-furo[3,4-d]imidazole-2,4-dione and (3aS,6aR)-1,3-dibenzylhexahydro-1H-furo[3,4-d]imidazole-2,4-dione .
Synthesis
The synthesis of (3aS,6aR)-1,3-dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione involves complex organic chemistry techniques. It is a key intermediate in the synthesis of d-biotin (vitamin H), which is crucial for various biological processes . The synthesis typically involves multiple steps, including reactions under acidic conditions to achieve high purity and yield .
Applications
This compound is primarily used as an intermediate in the synthesis of biologically important molecules like d-biotin. Its unique structure makes it valuable for studying stereochemistry and organic synthesis methodologies .
High-Performance Liquid Chromatography (HPLC)
(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione can be analyzed using reverse-phase HPLC with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid .
Research Findings
Research on this compound is focused on its synthesis and application in organic chemistry, particularly in the production of biologically relevant molecules. The compound's stereochemistry and its role as a synthetic intermediate are key areas of interest .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume